3-(5-Fluoropyridin-2-YL)aniline
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Overview
Description
3-(5-Fluoropyridin-2-YL)aniline is an organic compound with the molecular formula C11H9FN2 It is a derivative of aniline, where the aniline moiety is substituted with a fluoropyridine group
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the nucleophilic aromatic substitution reaction, where a fluorine atom is introduced into the pyridine ring using reagents like sodium fluoride (NaF) or potassium fluoride (KF) in the presence of a suitable catalyst . The resulting fluoropyridine is then coupled with an aniline derivative under conditions such as palladium-catalyzed cross-coupling reactions .
Industrial Production Methods
Industrial production of 3-(5-Fluoropyridin-2-YL)aniline may involve large-scale synthesis using similar methods but optimized for higher yields and purity. This often includes the use of continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
3-(5-Fluoropyridin-2-YL)aniline undergoes various types of chemical reactions, including:
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: KMnO4, CrO3
Reducing agents: LiAlH4, NaBH4
Catalysts: Palladium (Pd) catalysts for cross-coupling reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a wide range of substituted aniline derivatives .
Scientific Research Applications
3-(5-Fluoropyridin-2-YL)aniline has several scientific research applications:
Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceuticals, particularly those targeting specific enzymes or receptors in the body.
Agrochemicals: The compound is used in the development of herbicides and insecticides due to its ability to interact with biological targets in pests.
Materials Science: It is employed in the synthesis of advanced materials, including polymers and liquid crystals, due to its unique electronic properties.
Mechanism of Action
The mechanism of action of 3-(5-Fluoropyridin-2-YL)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom in the pyridine ring enhances the compound’s ability to form strong interactions with these targets, leading to its biological activity . The exact pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
Similar Compounds
2-Fluoroaniline: Similar in structure but with the fluorine atom on the aniline ring instead of the pyridine ring.
4-Fluoropyridine: A fluorinated pyridine without the aniline moiety.
5-Fluoro-2-nitropyridine: Another fluorinated pyridine derivative with a nitro group instead of an aniline group.
Uniqueness
3-(5-Fluoropyridin-2-YL)aniline is unique due to the specific positioning of the fluorine atom on the pyridine ring and the presence of the aniline moiety. This combination imparts distinct electronic properties and reactivity, making it valuable for specific applications in medicinal chemistry and materials science .
Properties
IUPAC Name |
3-(5-fluoropyridin-2-yl)aniline |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9FN2/c12-9-4-5-11(14-7-9)8-2-1-3-10(13)6-8/h1-7H,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PPJAVBHMUFWZLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)N)C2=NC=C(C=C2)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9FN2 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.20 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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